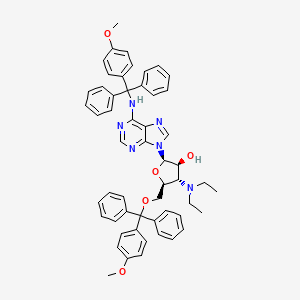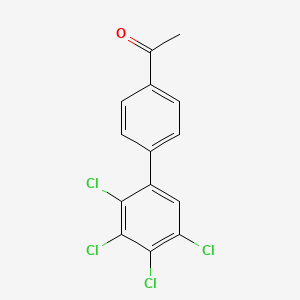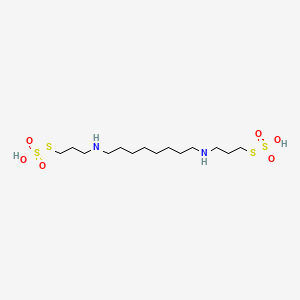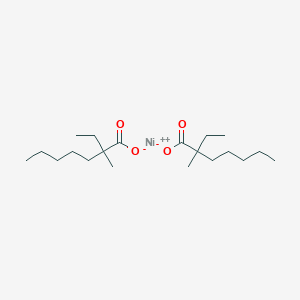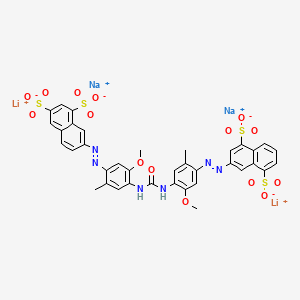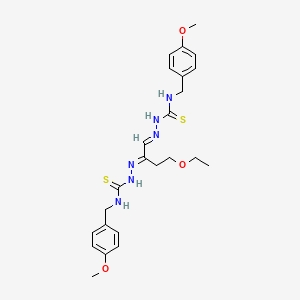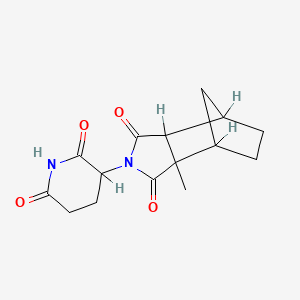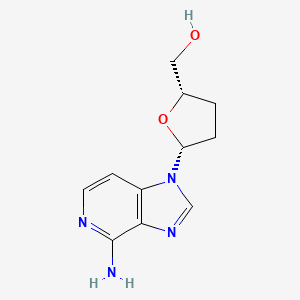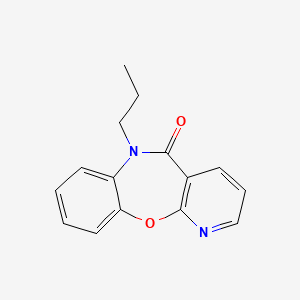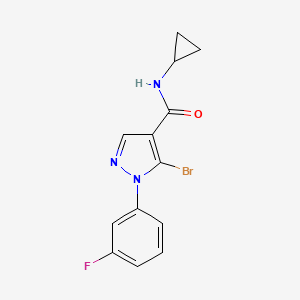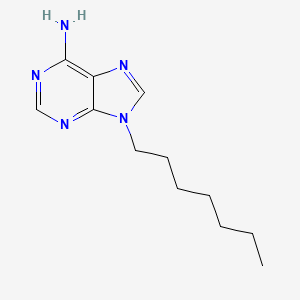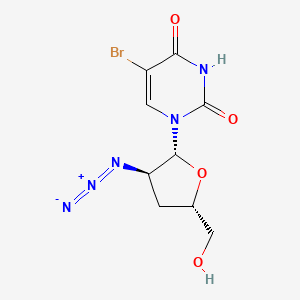
Uridine, 2'-azido-5-bromo-2',3'-dideoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- is a modified nucleoside analog Nucleosides are essential components of nucleic acids, which are the building blocks of DNA and RNA The modification of nucleosides, such as the addition of azido and bromo groups, can significantly alter their chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- typically involves the modification of uridine through a series of chemical reactions. One common method is the conversion of 2’-amino-2’,3’-dideoxyuridine to the azido derivative using a diazotransfer reaction with fluorosulfuryl azide . This reaction is efficient and can be performed under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through chromatographic techniques to ensure high purity.
化学反应分析
Types of Reactions
Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger ligation and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Diazotransfer Reagents:
Reducing Agents: Triphenylphosphine is used for the reduction of the azido group to an amino group.
Catalysts: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.
Major Products Formed
Amino Derivatives: Reduction of the azido group results in the formation of amino derivatives.
Cycloaddition Products: CuAAC reactions yield triazole derivatives, which are useful in bioconjugation and labeling applications.
科学研究应用
Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and anticancer agent.
Molecular Biology: It is used in the study of nucleic acid interactions and modifications, particularly in the context of RNA labeling and functionalization.
Chemical Biology: The azido group allows for bioorthogonal labeling, enabling the study of biomolecular processes in living cells.
Diagnostics: The compound can be used in the development of diagnostic assays that rely on nucleic acid modifications.
作用机制
The mechanism of action of Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in click chemistry reactions, enabling the attachment of various functional groups to the nucleoside. This modification can disrupt the function of nucleic acids, leading to antiviral or anticancer effects . The molecular targets and pathways involved include RNA polymerases and other enzymes involved in nucleic acid metabolism .
相似化合物的比较
Similar Compounds
2’-Azido-2’-deoxycytidine: Another azido-modified nucleoside with potential anticancer activity.
3’-Azido-3’-deoxythymidine (Zidovudine): A well-known antiviral agent used in the treatment of HIV.
4’-Azidocytidine: An inhibitor of RNA synthesis mediated by RNA polymerases.
Uniqueness
Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- is unique due to the presence of both azido and bromo groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in chemical biology and medicinal chemistry, distinguishing it from other azido-modified nucleosides .
属性
CAS 编号 |
126543-49-5 |
|---|---|
分子式 |
C9H10BrN5O4 |
分子量 |
332.11 g/mol |
IUPAC 名称 |
1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrN5O4/c10-5-2-15(9(18)12-7(5)17)8-6(13-14-11)1-4(3-16)19-8/h2,4,6,8,16H,1,3H2,(H,12,17,18)/t4-,6+,8+/m0/s1 |
InChI 键 |
CDGNLWBJXWZODP-CVTKMRTPSA-N |
手性 SMILES |
C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=C(C(=O)NC2=O)Br)CO |
规范 SMILES |
C1C(OC(C1N=[N+]=[N-])N2C=C(C(=O)NC2=O)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


